molecular formula C15H14F3NO2 B14796253 benzyl (2R)-2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate

benzyl (2R)-2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate

Cat. No.: B14796253
M. Wt: 297.27 g/mol
InChI Key: CEZSNDLPLSBCDU-AWEZNQCLSA-N
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Description

Benzyl (2R)-2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate is a synthetic organic compound characterized by its unique structure, which includes an ethynyl group, a trifluoromethyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2R)-2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added using a trifluoromethylation reaction, often employing reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2R)-2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The pyrrolidine ring can be reduced to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the pyrrolidine ring can produce various saturated derivatives.

Scientific Research Applications

Benzyl (2R)-2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound’s unique functional groups make it a valuable intermediate in the synthesis of complex organic molecules.

    Material Science: Its incorporation into polymers can enhance material properties such as thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of benzyl (2R)-2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The ethynyl and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate
  • 2-Aminomethyl-pyrrolidine-1-carboxylic acid benzyl ester
  • 2-[5-oxo-3-phenyl-2-(trifluoromethyl)pyrrolidin-1-yl]acetamide

Uniqueness

Benzyl (2R)-2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. The trifluoromethyl group also enhances its lipophilicity and metabolic stability, making it a valuable compound in drug design and material science.

Properties

Molecular Formula

C15H14F3NO2

Molecular Weight

297.27 g/mol

IUPAC Name

benzyl (2R)-2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H14F3NO2/c1-2-14(15(16,17)18)9-6-10-19(14)13(20)21-11-12-7-4-3-5-8-12/h1,3-5,7-8H,6,9-11H2/t14-/m0/s1

InChI Key

CEZSNDLPLSBCDU-AWEZNQCLSA-N

Isomeric SMILES

C#C[C@]1(CCCN1C(=O)OCC2=CC=CC=C2)C(F)(F)F

Canonical SMILES

C#CC1(CCCN1C(=O)OCC2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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